L-741,626 is a synthetic compound used as a selective antagonist of dopamine D2 receptors in scientific research. [] It is classified as a piperidine derivative and is frequently employed in pharmacological studies investigating the role of dopamine D2 receptors in various biological processes, including motor behavior, cognition, and reward.
L-741626 is a selective antagonist of the dopamine D2 receptor, primarily utilized in scientific research to explore dopaminergic pathways and their implications in neuropsychiatric disorders. This compound has garnered attention due to its specificity towards the D2 receptor subtype, making it a valuable tool in pharmacological studies aimed at understanding dopamine-related functions and dysfunctions.
The synthesis of L-741626 involves several key steps that typically include the formation of piperidine and indole components followed by various coupling reactions. The synthetic pathway generally includes:
The synthetic route may involve:
L-741626 possesses a complex molecular structure characterized by its indole and piperidine components. The structural formula can be represented as follows:
Key structural data include:
L-741626 has been shown to participate in several chemical reactions relevant to its pharmacological activity:
The compound's reactivity can be assessed using various biochemical assays that measure changes in second messenger systems upon receptor activation or inhibition.
L-741626 acts primarily as an antagonist at the dopamine D2 receptor, blocking the action of endogenous dopamine. This blockade leads to a decrease in dopaminergic signaling, which can have various physiological effects depending on the context of its use.
Research indicates that administration of L-741626 results in measurable behavioral changes in animal models, such as reduced locomotion and altered social interactions . These effects underscore its role in modulating dopaminergic activity.
Relevant data from studies suggest that L-741626 maintains its integrity under physiological pH conditions, making it suitable for in vivo applications .
L-741626 is primarily used in neuropharmacological research to investigate:
The differentiation of dopamine receptor subtypes represents a cornerstone in neuropharmacology, driven by the need to dissect dopamine’s roles in movement, cognition, and reward processing. Initial classifications broadly grouped dopamine receptors into D1-like (D1, D5) and D2-like (D2, D3, D4) families based on their coupling to adenylyl cyclase: D1-like receptors stimulate cAMP production, while D2-like receptors inhibit it [1] [4]. The D2-like subfamily posed a particular challenge due to high homology in transmembrane domains (~78% between D2 and D3 receptors), which complicated the development of subtype-selective ligands [4].
L-741626 emerged in the 1990s as a pivotal tool for isolating D2 receptor functions. Synthesized through structural optimization of haloperidol-derived analogs, it exhibited a 42-fold higher affinity for human D2 receptors (Ki = 2.4 nM) over D3 (Ki = 100 nM) and 92-fold selectivity over D4 (Ki = 220 nM) [3] [5] [6]. This selectivity was instrumental in resolving ambiguities in earlier studies. For example, Bowery et al. (1996) used L-741626 to demonstrate that the agonist (+)-PD 128907—previously thought to act at D3 receptors—exerted electrophysiological effects on midbrain dopamine neurons primarily through D2 receptors [1]. Such findings underscored functional overlaps between D2 and D3 subtypes and highlighted L-741626’s utility in deconvoluting their roles.
Receptor Subtype | Ki Value (nM) | Selectivity Ratio (vs. D2) |
---|---|---|
D2 | 2.4 | 1 |
D3 | 100 | 42 |
D4 | 220 | 92 |
Molecular Pharmacology and Target Specificity
L-741626’s molecular actions characterize canonical D2 antagonism. It competes with dopamine for orthosteric binding, stabilizing the receptor in an inactive state and preventing Gi/o protein coupling. This inhibits downstream effectors like adenylyl cyclase, reducing cAMP and protein kinase A (PKA) activity [5] [8]. Critically, L-741626 shows negligible activity at D1-like receptors, sigma receptors, or serotonin receptors (>1,000 nM Ki), ensuring interpretable mechanistic studies [4] [7].
Its selectivity enables precise interrogation of D2-mediated signaling cascades. For instance, in ventral tegmental area (VTA) neurons, L-741626 blocks D2-mediated inhibition of PKA, which synergizes with endocannabinoid-dependent long-term depression (LTD) induced by metabotropic glutamate receptors [8]. This crosstalk, unmasked using L-741626, reveals how D2 fine-tunes synaptic plasticity.
Behavioral and Circuit-Level Research Applications
In vivo, L-741626’s central activity after systemic administration allows dissection of D2-dependent behaviors:
Therapeutic Implications and Emerging Applications
Beyond neuroscience, L-741626 exhibits unexpected antitumor properties. In hepatocellular carcinoma (HCC), it suppresses tumor progression by targeting redox factor-1 (Ref-1), inhibiting the MAPK/ERK pathway and cancer stemness [2]. This synergizes with sorafenib (standard HCC therapy), overcoming chemoresistance in vitro and in vivo:
"L-741626 inhibits MAPK/ERK signalling activity in HCC by targeting Ref-1 and exhibits synergistic effects when combined with sorafenib" [2].
Compound | Structural Modification | D2 Affinity (Ki, nM) | D2/D3 Selectivity |
---|---|---|---|
L-741626 | None (reference) | 2.4 | 42-fold |
Analog 6 | 7-Azaindole substitution | 1.8 | 56-fold |
Analog 7 | Iodine at C5 of indole | 0.9 | 89-fold |
L-745,870 | Triazolylmethyl substitution | 960 (D4-selective) | >1,000-fold (D4/D2) |
Synthesis and Structure-Activity Relationships (SAR)
Systematic SAR studies reveal that D2 selectivity depends critically on:
Modifications like iodine at indole C5 (Analog 7) boost D2 affinity (Ki = 0.9 nM) and selectivity over D3 (89-fold), enabling PET tracer development [4]. Conversely, replacing indole with benzofuran reduces selectivity, underscoring indole’s importance [4].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6